Samarium(III) sulfate

説明

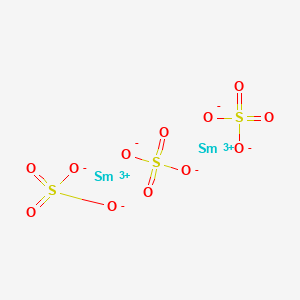

Samarium(III) sulfate, with the chemical formula Sm₂(SO₄)₃, is a compound of samarium, a rare earth element, and sulfate. It is known for its high purity and is often used in various scientific and industrial applications. Samarium is part of the lanthanide series and exhibits unique chemical and physical properties that make its compounds valuable in multiple fields.

準備方法

Synthetic Routes and Reaction Conditions: Samarium(III) sulfate can be synthesized through the reaction of samarium oxide (Sm₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving samarium oxide in sulfuric acid, followed by crystallization to obtain the sulfate salt. The reaction can be represented as: [ \text{Sm}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Sm}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting samarium oxide with sulfuric acid under controlled conditions to ensure high purity and yield. The process involves careful monitoring of temperature and concentration to optimize the reaction and crystallization steps.

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, where samarium can be reduced to lower oxidation states or oxidized to higher states.

Substitution Reactions: It can participate in substitution reactions where the sulfate group can be replaced by other anions or ligands.

Common Reagents and Conditions:

Acids: Reacts readily with dilute sulfuric acid to form samarium ions and hydrogen gas.

Bases: Can react with bases to form samarium hydroxide.

Major Products Formed:

Samarium Hydroxide: Formed when reacting with bases.

Samarium Oxide: Can be obtained through thermal decomposition.

科学的研究の応用

Optical and Laser Applications

Samarium(III) sulfate is utilized in optical devices due to its unique optical properties. It is particularly effective in:

- Laser Technology : Samarium ions are employed in solid-state lasers, especially Nd:YAG (Neodymium-doped Yttrium Aluminum Garnet) lasers. The compound acts as a dopant, enhancing the laser's efficiency and performance by providing specific spectral characteristics essential for laser operation .

- Filter Glass : It is incorporated into filter glass for laser applications, where it helps to manage the wavelengths of light emitted, thus improving the quality of the laser output .

Catalysis and Chemical Reactions

This compound has significant roles in catalysis:

- Petrochemical Cracking : It is used as a catalyst in petrochemical processes, aiding in the breakdown of larger hydrocarbons into more valuable products .

- Automotive Catalysts : The compound contributes to catalytic converters, improving the efficiency of combustion engines by facilitating reactions that reduce harmful emissions .

Material Science and Nanotechnology

In material science, this compound serves multiple purposes:

- Nanoparticle Synthesis : It can be used to produce samarium nanoparticles, which have applications in various fields including electronics and photonics due to their high surface area and reactivity .

- Dielectric Materials : The compound forms stable titanate compounds that exhibit useful dielectric properties, making them suitable for capacitors and other electronic components .

Environmental Applications

This compound's solubility makes it useful in environmental applications:

- Water Treatment : Its moderate solubility allows it to be used in water treatment processes, where it can help remove contaminants from water sources .

- Soil Remediation : The compound may also play a role in soil remediation efforts by facilitating the removal of heavy metals through ion exchange processes .

Research Applications

In scientific research, this compound is frequently employed:

- Mechanoluminescence Studies : Recent studies have shown that this compound crystals exhibit mechanoluminescence when subjected to ultrasonic waves. This property is being explored for potential applications in sensors and light-emitting devices .

- Extraction Studies : Research has been conducted on the extraction of samarium(III) ions from aqueous solutions using various organic solvents, highlighting its significance in separation science .

Data Tables

| Application Area | Specific Use |

|---|---|

| Optical Devices | Laser technology |

| Catalysis | Petrochemical cracking |

| Material Science | Nanoparticle synthesis |

| Environmental Science | Water treatment |

| Research | Mechanoluminescence studies |

Case Study 1: Laser Efficiency Enhancement

A study demonstrated that incorporating this compound into Nd:YAG lasers significantly improved their output power and stability. The research highlighted its role as an effective dopant that enhances lasing efficiency by optimizing energy transfer processes within the laser medium.

Case Study 2: Extraction Optimization

Research on the liquid-liquid extraction of samarium(III) ions using D2EHPA (di-2-ethylhexyl phosphoric acid) showed that optimal conditions could achieve over 99% recovery of samarium from aqueous solutions. This study emphasized the importance of pH and temperature control during extraction processes, showcasing its industrial relevance for rare earth element recovery.

作用機序

The mechanism by which samarium(III) sulfate exerts its effects is primarily through its ability to form stable complexes with various ligands. This property is leveraged in catalysis and in the formation of luminescent materials. The molecular targets and pathways involved include coordination with organic ligands, which enhances its stability and reactivity.

類似化合物との比較

Samarium(III) Chloride (SmCl₃): Similar in terms of its use in catalysis and luminescent materials but differs in solubility and reactivity.

Samarium(III) Nitrate (Sm(NO₃)₃): Used in similar applications but has different solubility and hygroscopic properties.

Samarium(III) Oxide (Sm₂O₃): Used as a precursor in the synthesis of other samarium compounds and in ceramics.

Uniqueness: Samarium(III) sulfate is unique due to its sulfate group, which imparts specific solubility and reactivity characteristics. Its ability to form stable complexes makes it particularly valuable in catalysis and luminescent applications.

生物活性

Samarium(III) sulfate, with the chemical formula , is a rare earth compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a water-soluble compound that exists primarily in the hydrated form. It is classified as a rare earth element and has applications in various fields including pharmaceuticals, catalysis, and materials science. The molecular weight of this compound octahydrate is approximately 733.03 g/mol, and it is known for its stability under normal conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential antimicrobial agent in clinical settings. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, the compound was tested on human lung cancer cells (A549), showing significant inhibition of cell proliferation. The cytotoxicity was attributed to the generation of reactive oxygen species (ROS), which can lead to apoptosis .

Mechanoluminescence

Recent investigations into the mechanoluminescent properties of this compound crystals revealed that they emit light when subjected to mechanical stress. This phenomenon could have implications for biosensing applications, where light emission could signal interactions at the molecular level .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

This suggests that this compound could be developed into an antimicrobial agent for therapeutic use .

Case Study 2: Cytotoxicity in Cancer Cells

In a separate study focused on cancer therapy, this compound was applied to A549 lung cancer cells. The results showed a significant reduction in cell viability after 24 hours of exposure at concentrations above 50 µM. Flow cytometry analysis revealed increased apoptosis rates correlated with higher concentrations of the compound.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 50 | 75 | 20 |

| 100 | 50 | 40 |

These findings support further exploration of this compound as a potential chemotherapeutic agent .

特性

IUPAC Name |

samarium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSITDBROURTQX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Sm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890713 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13692-98-3 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the acoustic properties of Samarium(III) Sulfate solutions?

A1: Research has explored the ultrasonic absorption spectra of aqueous this compound solutions []. This involves studying how the solutions absorb sound waves at different frequencies, providing insights into the compound's behavior at a molecular level. While the abstract provided doesn't detail the specific findings, this type of research is crucial for understanding the fundamental properties of this compound and its potential applications, particularly in fields like materials science and acoustics.

Q2: Can this compound exhibit mechanoluminescence?

A2: Yes, studies have shown that this compound crystals can exhibit mechanoluminescence when activated by ultrasound []. This means that the crystals emit light in response to mechanical stress induced by the ultrasound waves. This intriguing property makes this compound a promising candidate for applications in areas like stress sensing, damage detection, and potentially even novel display technologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。